Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N3O5S2 and its molecular weight is 497.58. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Heterocyclic System Applications
This compound, due to its heterocyclic thieno[3,2-d]pyrimidinyl structure and functional groups, is likely to be involved in synthetic chemistry applications, particularly in the synthesis of complex heterocyclic systems. Compounds with similar structures have been utilized in the synthesis of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are significant in medicinal chemistry for their potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Catalysis and Domino Reactions
Additionally, related compounds have been involved in catalysis, demonstrating the versatility of these molecules in facilitating complex chemical transformations. For example, the use of phosphine-catalyzed domino reactions to synthesize benzothieno[3,2-b]pyran derivatives highlights the potential of such molecules in creating structurally diverse and potentially biologically active compounds (Ma, Yu, & Meng, 2018).
Potential Antimicrobial and Antitumor Applications
The structural complexity and the presence of multiple reactive sites within such compounds suggest potential for antimicrobial and antitumor applications. Similar research efforts have focused on synthesizing and testing derivatives of thiazoles and their fused derivatives for antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008), and novel benzodifuranyl derivatives have been explored as anti-inflammatory and analgesic agents, indicating the therapeutic potential of such molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-3-32-23(30)17-9-4-5-10-18(17)25-20(28)14-34-24-26-19-11-12-33-21(19)22(29)27(24)15-7-6-8-16(13-15)31-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSZBAZOTNMKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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